N-Terminal Truncation Defines a Distinct Molecular Entity: Sequence Comparison with Full-Length Scyliorhinin II
Scyliorhinin II (3-18) is a truncated fragment lacking the N-terminal Ser¹-Pro² dipeptide present in the full-length scyliorhinin II parent peptide [1]. The full-length sequence is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ (18 residues, monoisotopic mass ~1851 Da), whereas the (3-18) fragment is Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ (16 residues, monoisotopic mass ~1669 Da) [2]. This 2-residue deletion reduces molecular weight by approximately 182 Da and eliminates two potential hydrogen-bond donors and a proline-induced conformational constraint near the N-terminus, yielding a structurally distinct chemical entity [3].
| Evidence Dimension | Primary amino acid sequence and molecular mass |
|---|---|
| Target Compound Data | Sequence: SNSKCPDGPDCFVGLM-NH₂ (16 residues); molecular mass ~1668.9 Da |
| Comparator Or Baseline | Full-length scyliorhinin II: SPSNSKCPDGPDCFVGLM-NH₂ (18 residues); molecular mass ~1851.09 Da |
| Quantified Difference | Truncation of the N-terminal Ser¹-Pro² dipeptide; ΔMW ≈ 182.2 Da; 2 fewer residues |
| Conditions | Sequence determined by Edman degradation and mass spectrometry of purified peptide from Torpedo marmorata intestine |
Why This Matters
When procuring a peptide for studies of endogenous tachykinin proteolytic processing, only the (3-18) fragment—not the full-length peptide—accurately replicates the naturally cleaved form found in certain elasmobranch tissues.
- [1] Conlon JM, Deacon CF, O'Toole L, Thim L. Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Lett. 1986;200(1):111-6. View Source
- [2] Conlon JM, Deacon CF, Richter G, Schmidt WE, Stöckmann F, Creutzfeldt W. Isolation of the tachykinin, des[Ser1Pro2]scyliorhinin II from the intestine of the ray, Torpedo marmorata. Gen Comp Endocrinol. 1988;71(3):383-8. View Source
- [3] Dike A, Cowsik SM. Structural characterization of neurokinin-3 receptor selective peptide agonist scyliorhinin II bound to DPC micelles. J Biomol Struct Dyn. 2008;25(4):395-405. View Source
